N–H···S Hydrogen-Bond Distances: 4-Br Exhibits Longer Intermolecular Contacts Than 4-Cl and 4-CF₃ Congeners, Dictating Distinct Crystal Packing
Single-crystal X-ray diffraction analysis of 4-bromothiobenzamide reveals intermolecular N–H···S hydrogen-bond distances spanning 3.500(2) Å to 3.605(3) Å (four independent interactions across two molecules in the asymmetric unit) [1]. In contrast, the analogous 4-chlorothiobenzamide exhibits significantly shorter N···S contacts of 3.3769(15) Å and 3.4527(15) Å, while the 4-trifluoromethyl derivative displays distances of 3.3735 Å to 3.5133 Å [1]. The bromo compound thus forms the longest N···S hydrogen bonds among this series, a direct consequence of the larger bromine van der Waals radius perturbing molecular packing. This difference in hydrogen-bond geometry translates into measurably distinct crystal density (1.775 Mg/m³ for 4-Br) and unit-cell volume (1617.31 ų) that directly impact solid-state stability, solubility, and mechanical properties relevant to formulation [1].
| Evidence Dimension | Intermolecular N–H···S hydrogen-bond distance (D···A) |
|---|---|
| Target Compound Data | 3.500(2) Å; 3.605(3) Å; 3.523(2) Å; 3.583(2) Å (four independent N···S distances) |
| Comparator Or Baseline | 4-Cl analog: 3.3769(15) Å and 3.4527(15) Å; 4-CF₃ analog: 3.3735 Å to 3.5133 Å |
| Quantified Difference | 4-Br N···S distances exceed 4-Cl by 0.04–0.23 Å (up to ~6.8% longer); crystal density 1.775 vs. ~1.34 Mg/m³ for 4-Cl (32% higher) |
| Conditions | Single-crystal XRD, Mo Kα radiation, T = 296 K; Bruker APEXII CCD diffractometer; all structures solved and refined using SHELX97/SHELXL97 |
Why This Matters
Longer and weaker N–H···S hydrogen bonds in 4-bromothiobenzamide imply lower lattice energy and potentially higher solubility or different mechanical compliance than the chloro analog — critical for solid-form selection in pharmaceutical development and cocrystal design.
- [1] Khan, M. H., Khan, K. M., & Masuda, J. D. (2009). 4-Bromobenzothioamide. Acta Crystallographica Section E, 65(6), o1333. doi:10.1107/S1600536809018273 (N···S comparison data in Comment section referencing Jian et al., 2006 for 4-CF₃ analog and Khan et al., 2009 for 4-Cl analog). View Source
